(1-Ethoxycyclobutyl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

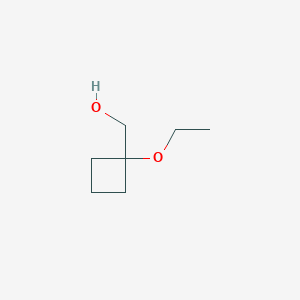

(1-Ethoxycyclobutyl)methanol: is an organic compound that belongs to the class of alcohols. It consists of a cyclobutyl ring, an ethoxy group, and a methanol moiety. This compound is of interest in various scientific research applications due to its unique structure and reactivity.

Synthetic Routes and Reaction Conditions:

Hydroboration-Oxidation: One common synthetic route involves the hydroboration-oxidation of cyclobutylmethane. This process typically uses borane (BH3) as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) and sodium hydroxide (NaOH).

Grignard Reaction: Another method involves the reaction of cyclobutylmagnesium bromide (a Grignard reagent) with formaldehyde, followed by hydrolysis to yield the desired alcohol.

Industrial Production Methods: The industrial production of This compound often involves large-scale versions of the above synthetic routes, with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are commonly employed to enhance efficiency.

Analyse Des Réactions Chimiques

(1-Ethoxycyclobutyl)methanol: undergoes various types of chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like chromic acid (H2CrO4) or potassium permanganate (KMnO4).

Reduction: The compound can be reduced to form cyclobutylmethane using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Chromic acid (H2CrO4), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles and suitable solvents

Major Products Formed:

Oxidation: Cyclobutylmethanone, cyclobutylmethanoic acid

Reduction: Cyclobutylmethane

Substitution: Various substituted cyclobutylmethanols

Applications De Recherche Scientifique

(1-Ethoxycyclobutyl)methanol: has several scientific research applications across different fields:

Chemistry: It serves as a building block in organic synthesis, particularly in the construction of more complex molecules.

Biology: The compound is used in the study of enzyme mechanisms and as a potential inhibitor in biochemical assays.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mécanisme D'action

The mechanism by which (1-Ethoxycyclobutyl)methanol exerts its effects depends on its specific application. For example, in biochemical assays, it may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate interaction. The molecular targets and pathways involved vary based on the context of its use.

Comparaison Avec Des Composés Similaires

(1-Ethoxycyclobutyl)methanol: is unique due to its combination of a cyclobutyl ring and an ethoxy group. Similar compounds include:

Cyclobutanol: Lacks the ethoxy group.

Ethoxymethanol: Lacks the cyclobutyl ring.

Cyclobutylmethanol: Lacks the ethoxy group.

These compounds differ in their reactivity and applications, highlighting the distinctiveness of This compound .

Activité Biologique

(1-Ethoxycyclobutyl)methanol is a compound with emerging interest in chemical biology due to its unique structural features and potential biological activities. This article provides an overview of the biological activity of this compound, including its mechanisms of action, potential applications, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a cyclobutane ring substituted with an ethoxy group and a hydroxymethyl group. Its molecular formula is C7H14O2, and it can be represented as follows:

This unique structure allows for various interactions with biological macromolecules, particularly proteins and enzymes, which may lead to diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with thiol-containing enzymes and proteins. The hydroxymethyl group can form covalent bonds with cysteine residues in proteins, potentially modulating their function. This interaction can influence several biochemical pathways, including:

- Enzyme inhibition : The compound may inhibit specific enzymes by covalently modifying active site residues.

- Signal transduction modulation : By interacting with signaling proteins, it may alter cellular responses to external stimuli.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various pathogens. For instance, it has shown effectiveness against certain strains of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents.

Cytotoxicity

Preliminary research indicates that this compound may possess cytotoxic properties against cancer cell lines. The compound's ability to induce apoptosis in specific cancer cells has been observed, although further studies are required to elucidate the underlying mechanisms.

Case Study 1: Methanol Poisoning and Its Implications

A relevant context for understanding the biological activity of methanol derivatives is observed in cases of methanol poisoning. For example, a study documented six cases of methanol poisoning where patients exhibited severe metabolic acidosis and visual impairment following ingestion of contaminated alcoholic beverages . Although this study does not directly involve this compound, it highlights the importance of understanding methanol-related compounds' toxicological profiles.

| Case | Symptoms | Management | Outcome |

|---|---|---|---|

| 1 | Coma, metabolic acidosis | Fomepizole, hemodialysis | Deceased |

| 2 | Drowsiness, metabolic acidosis | Fomepizole, sodium bicarbonate | Discharged |

| 3 | Vision loss, acute renal failure | Supportive care | Deceased |

This case study emphasizes the critical need for effective antidotes and management protocols for methanol poisoning.

Antioxidant Activity

Research has indicated that this compound may exhibit antioxidant properties. These properties could be beneficial in mitigating oxidative stress-related diseases. In vitro studies have shown that the compound can scavenge free radicals effectively.

Enzyme Interaction Studies

In vitro assays have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For example, studies focusing on enzyme kinetics reveal that the compound competes with substrate binding, leading to reduced enzymatic activity.

Propriétés

IUPAC Name |

(1-ethoxycyclobutyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-2-9-7(6-8)4-3-5-7/h8H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNPZSMWGOOBEFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CCC1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.